1H-Imidazole-4-sulfonamide
Overview
Description
1H-Imidazole-4-sulfonamide is a heterocyclic compound featuring an imidazole ring substituted with a sulfonamide group at the 4-position. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
1H-Imidazole-4-sulfonamide is a compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the biological systemImidazole derivatives are known to exhibit a broad range of chemical and biological properties, which contribute to their diverse modes of action .
Biochemical Pathways
Imidazole is a key component of some natural products such as histidine, purine, histamine, and dna-based structures . The imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR) is synthesized in both the histidine and purine biosynthesis pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability . In silico ADMET prediction studies for imidazole derivatives have indicated that these compounds are nonmutagenic and noncarcinogenic .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The chemical properties of imidazole, such as its solubility in water and other polar solvents, may influence its action in different environments .
Biochemical Analysis
Biochemical Properties
Imidazole, the core structure of this compound, is known to interact with various enzymes, proteins, and other biomolecules . For instance, imidazole is a key component of histidine, an amino acid frequently found in the catalytic site of enzymes . The presence of the imidazole ring in histidine allows it to act as both an acid and a base, making it crucial in enzyme catalysis .
Cellular Effects
Certain imidazole derivatives have shown significant growth inhibition against multiple cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of 1H-Imidazole-4-sulfonamide is not well-established. Imidazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Imidazole is involved in the biosynthesis of histidine and purines, interacting with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-sulfonamide typically involves the cyclization of amido-nitriles or other suitable precursors under specific conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Green chemistry approaches, such as the use of ionic liquids and microreactors, are also being explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Imidazole-4-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Imidazole-4-sulfonamide can be compared with other similar compounds, such as:
Indole-sulfonamide: Exhibits strong antimicrobial actions and is used in drug design.
Other Imidazole Derivatives: These include compounds with different substituents on the imidazole ring, which may have varying biological activities and applications.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
1H-imidazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-5-2-6-3/h1-2H,(H,5,6)(H2,4,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAURKIVAGLWIBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628025 | |
Record name | 1H-Imidazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58768-75-5 | |
Record name | 1H-Imidazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazole-4-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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